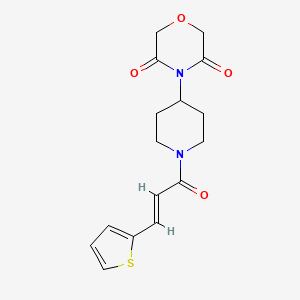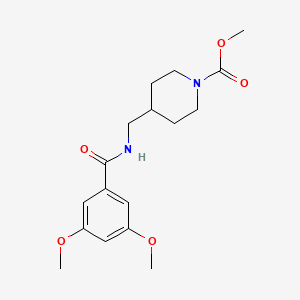
1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate is a chemical compound that has been widely studied in the scientific community. It is a piperidine derivative that has shown potential in various research applications, particularly in the field of neuroscience.
Scientific Research Applications
Synthesis Process Improvement : The compound is used as an intermediate in the synthesis of various biologically active compounds, including the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An improved synthesis process for a related compound, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, has been developed, which offers advantages in terms of raw material availability, simplicity, and scalability for industrial production (Chen Xin-zhi, 2011).
Chiral Auxiliary and Dipeptide Synthesis : The compound has been used in the synthesis of enantiomerically pure compounds. It served as a chiral auxiliary in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid and was also employed in the synthesis of dipeptides. This demonstrates its utility in producing compounds with high stereochemical purity (A. Studer, T. Hintermann, D. Seebach, 1995).
NMR Tag for High-Molecular-Weight Systems : O-tert-Butyltyrosine, a compound related to 1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate, has been used as an NMR tag. Its tert-butyl group presents a unique NMR signal, useful in protein research and measuring ligand binding affinities in high-molecular-weight systems (Wan-Na Chen et al., 2015).
Hydroformylation and Synthesis of Amino Acid Derivatives : The compound has been involved in the hydroformylation process to produce intermediates for synthesizing homochiral amino acid derivatives. This process demonstrates the compound's role in creating valuable building blocks for more complex molecules (L. Kollár, P. Sándor, 1993).
Role in Synthesis of Biologically Active Compounds : A related compound, Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), demonstrating the importance of such intermediates in pharmaceutical synthesis (Bingbing Zhao et al., 2017).
Antibacterial Agent Synthesis : The compound has been used in the synthesis of antibacterial agents, specifically in the creation of fluoronaphthyridines, which have shown promising antibacterial activities both in vitro and in vivo (D. Bouzard et al., 1992).
Synthesis of Non-proteinogenic Amino-Acid Methyl Esters : The compound has been used in the synthesis of acid-sensitive and highly hindered α-amino-acid methyl esters, showcasing its versatility in the synthesis of complex amino acid derivatives (1997).
Intermediate in Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. This highlights the role of such compounds in the development of novel therapeutics (Binliang Zhang et al., 2018).
Synthesis of Aza and Fluorine-substituted Compounds : The compound has been used in the synthesis of aza and fluorine-substituted 3-(piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-ones, demonstrating its utility in creating fluorine-substituted compounds, which are of significant interest in medicinal chemistry (Xiaojun Han et al., 2009).
Preparation of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates : The compound was used in the thermal addition process to create pyrrole derivatives, showcasing its role in synthesizing complex heterocyclic compounds (P. Porta et al., 1994).
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOGYMDIRWHZBM-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

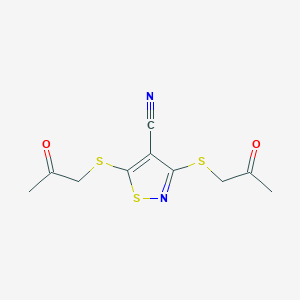
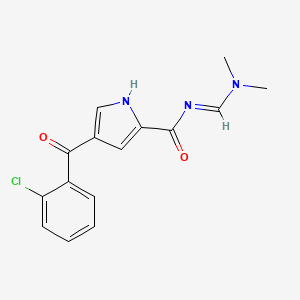
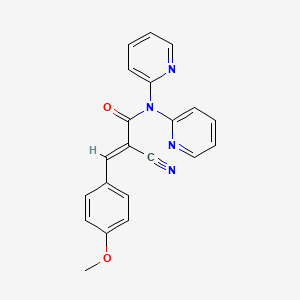

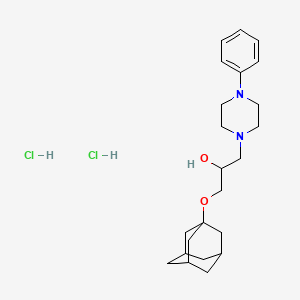



![4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine](/img/structure/B2697633.png)
![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2697636.png)

![ethyl 2-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2697639.png)
